Methyldymron

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMINYZXVCTYSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058100 | |

| Record name | Methyldymron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42609-73-4 | |

| Record name | Methyldymron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldymron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldymron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDYMRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyldymron: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldymron is a phenylurea herbicide previously utilized for the pre-emergence control of cyperaceous and some annual grass weeds, primarily in turf.[1] Although now considered obsolete, a comprehensive understanding of its chemical and biological properties remains pertinent for environmental monitoring, toxicological assessment, and the broader study of herbicide science. This guide provides a detailed overview of Methyldymron's chemical structure, physicochemical properties, and its known biological interactions, including its mode of action, metabolic fate, and toxicological profile. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in drug and herbicide development.

Chemical Identity and Structure

Methyldymron, systematically named 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea, is a synthetic organic compound belonging to the phenylurea class of herbicides.[1][2]

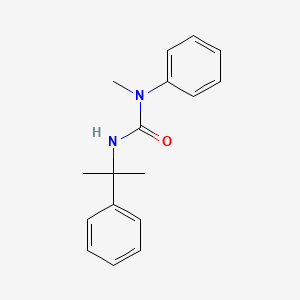

Chemical Structure:

The molecular structure of Methyldymron consists of a central urea functional group with three substituents: a methyl group and a phenyl group attached to one nitrogen atom, and a 2-phenylpropan-2-yl group (also known as a cumyl group) attached to the other nitrogen atom.

Figure 1. 2D Chemical Structure of Methyldymron.

Figure 1. 2D Chemical Structure of Methyldymron.

Table 1: Chemical Identifiers of Methyldymron

| Identifier | Value | Reference |

| IUPAC Name | 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | [2] |

| CAS Number | 42609-73-4 | [1] |

| Molecular Formula | C₁₇H₂₀N₂O | |

| SMILES | CC(C)(c1ccccc1)NC(=O)N(C)c2ccccc2 | |

| InChIKey | FMINYZXVCTYSNY-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of Methyldymron are crucial for understanding its environmental fate and behavior. A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Properties of Methyldymron

| Property | Value | Reference |

| Molecular Weight | 268.35 g/mol | |

| Appearance | Off-white powder | |

| Odor | Odorless | |

| Melting Point | 72 - 78 °C | |

| Boiling Point | 452.6 ± 28.0 °C (Predicted) | |

| Water Solubility | 120 mg/L at 20 °C | |

| logP (XlogP3) | 3.2 | |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.91 ± 0.46 (Predicted) | |

| Vapor Pressure | Not available | |

| Henry's Law Constant | Not available |

Biological Activity and Mechanism of Action

Herbicidal Activity

Methyldymron is a selective, pre-emergence herbicide. It is absorbed by the roots of emerging weeds and translocated throughout the plant. Its primary mode of action is the inhibition of cell division, which ultimately leads to the cessation of growth and death of susceptible weed species.

Molecular Mechanism of Action

While the broad mechanism of action is the inhibition of cell division, the specific molecular target of Methyldymron has not been definitively elucidated in publicly available literature. Phenylurea herbicides, as a class, are known to interfere with photosynthesis by inhibiting photosystem II (PSII). However, the primary described mode of action for Methyldymron is the disruption of cell division, suggesting a different or additional target compared to other phenylureas like diuron. Further research is required to identify the precise enzyme or signaling pathway that Methyldymron targets to exert its inhibitory effect on cell division.

A proposed logical workflow for identifying the molecular target of a herbicide like Methyldymron is outlined in the diagram below.

Metabolism and Environmental Fate

Understanding the metabolic pathways and environmental persistence of Methyldymron is crucial for assessing its ecological impact.

Metabolism in Plants

Detailed studies on the specific metabolic pathways of Methyldymron in plants are not extensively documented. However, based on the metabolism of other phenylurea herbicides, it is likely that Methyldymron undergoes a series of biotransformations within the plant. These can include N-demethylation, hydroxylation of the phenyl rings, and subsequent conjugation with endogenous molecules such as glucose or amino acids to form more water-soluble and less toxic metabolites.

The following diagram illustrates a generalized metabolic pathway for phenylurea herbicides in plants, which can be hypothesized for Methyldymron.

Environmental Fate

The primary route of dissipation for Methyldymron in the soil is through the formation of non-extractable residues. This suggests that the molecule and its metabolites become strongly bound to soil organic matter. The persistence and mobility of Methyldymron in different soil types would be influenced by factors such as soil composition, pH, microbial activity, and temperature.

Toxicology

The available toxicological data for Methyldymron is limited, and it is noted that significant data for a comprehensive hazard assessment is missing.

-

Acute Toxicity: It is reported to have moderate acute toxicity to fish and Daphnia.

-

Human Health: A low alert for human health has been indicated, though with a warning of missing data.

Further toxicological studies would be necessary to fully characterize the potential risks of Methyldymron to human health and the environment.

Experimental Protocols

Determination of Physicochemical Properties

-

Melting Point: Determined using a capillary melting point apparatus.

-

Water Solubility: Measured using the shake-flask method (OECD Guideline 105) where an excess of the chemical is equilibrated with water at a constant temperature, followed by determination of the concentration in the aqueous phase.

-

Octanol-Water Partition Coefficient (logP): Determined using the shake-flask method (OECD Guideline 107) or by high-performance liquid chromatography (HPLC) (OECD Guideline 117).

Herbicide Efficacy Studies (Greenhouse)

-

Plant Material: Seeds of target weed species (e.g., Cyperus spp.) and a non-target crop are sown in pots containing a standard soil mix.

-

Herbicide Application: Methyldymron is dissolved in an appropriate solvent and applied to the soil surface pre-emergence of the seedlings at various concentrations.

-

Growth Conditions: Pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.

-

Assessment: At specified time intervals (e.g., 14 and 28 days after treatment), herbicidal efficacy is assessed by visual scoring of phytotoxicity and by measuring plant biomass (fresh and dry weight).

Cell Division Inhibition Assay (Root Meristem)

-

Seed Germination: Seeds of a model plant (e.g., Allium cepa or Arabidopsis thaliana) are germinated in the presence of different concentrations of Methyldymron.

-

Microscopy: Root tips are excised, fixed, and stained with a DNA-specific dye (e.g., DAPI).

-

Analysis: The mitotic index (percentage of cells in mitosis) and the frequency of different mitotic phases are determined by microscopic observation. The morphology of the cells and mitotic spindles can also be examined.

Conclusion

Methyldymron is a phenylurea herbicide that functions by inhibiting cell division in susceptible weeds. While its use has been discontinued, the study of its chemical properties, biological activity, and environmental fate provides valuable insights into the design and development of new herbicides and the assessment of legacy environmental contaminants. The precise molecular target of Methyldymron's action on cell division remains an area for further investigation. The data and generalized protocols presented in this guide offer a foundational resource for researchers in the fields of agrochemistry, environmental science, and toxicology.

References

An In-depth Technical Guide to Methyldymron (CAS: 42609-73-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldymron, with the CAS number 42609-73-4, is a phenylurea herbicide. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, physiological effects on plants, metabolic fate, and analytical methodologies. The primary mode of action of Methyldymron is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This disruption leads to a cascade of events, ultimately causing plant death. This document consolidates available data on its synthesis, herbicidal efficacy, and the biochemical pathways it impacts, presenting it in a structured format for researchers and professionals in drug development and agricultural science.

Chemical and Physical Properties

Methyldymron is a substituted urea compound with the chemical name N-methyl-N'-(1-methyl-1-phenylethyl)-N-phenylurea. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42609-73-4 | |

| Molecular Formula | C₁₇H₂₀N₂O | |

| Molecular Weight | 268.36 g/mol | |

| IUPAC Name | 1-methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as methanol and acetone. |

Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal activity of Methyldymron, like other phenylurea herbicides, stems from its ability to inhibit photosynthesis at Photosystem II (PSII).[1][2]

Signaling Pathway of Photosystem II Inhibition by Methyldymron:

Caption: Inhibition of Photosystem II by Methyldymron.

Methyldymron binds to the D1 protein of the PSII complex, specifically at the binding site of the secondary quinone acceptor (QB).[2][3] This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, Methyldymron effectively blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain.[1] The blockage of electron transport leads to a buildup of highly reactive triplet chlorophyll, which in turn generates reactive oxygen species (ROS). These ROS cause lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, plant death.

Physiological and Biochemical Effects on Plants

The inhibition of photosynthesis by Methyldymron triggers a series of physiological and biochemical responses in susceptible plants.

-

Chlorosis and Necrosis: The initial symptoms of Methyldymron phytotoxicity include chlorosis (yellowing of leaves), followed by necrosis (tissue death), particularly at the leaf margins and tips. These symptoms are a direct consequence of the shutdown of photosynthesis and the subsequent oxidative damage.

-

Stomatal Closure: Disruption of photosynthesis can lead to changes in stomatal conductance, affecting transpiration and gas exchange.

-

Metabolic Perturbations: The cessation of ATP and NADPH production impacts numerous metabolic pathways that are dependent on energy and reducing power from photosynthesis. This includes the synthesis of amino acids, lipids, and other essential molecules.

Logical Relationship of Physiological Effects:

Caption: Cascade of physiological effects induced by Methyldymron.

Herbicidal Efficacy

The effectiveness of Methyldymron varies depending on the weed species, application rate, and environmental conditions. While specific dose-response studies for a wide range of weeds are not extensively documented in the available literature, it is classified as a selective herbicide, primarily used for the control of broadleaf weeds in various crops.

Factors Influencing Herbicidal Activity:

-

Weed Species: Different plant species exhibit varying levels of tolerance to Methyldymron.

-

Growth Stage: Younger, actively growing weeds are generally more susceptible.

-

Environmental Conditions: Factors such as temperature, humidity, and soil moisture can influence herbicide uptake and translocation.

Metabolic Fate in the Environment

The persistence and environmental fate of Methyldymron are crucial for assessing its ecological impact. The primary route of dissipation in soil is through microbial degradation.

Proposed Metabolic Degradation Pathway of Methyldymron in Soil:

Caption: Proposed microbial degradation pathway of Methyldymron.

Soil microorganisms, including bacteria and fungi, are capable of metabolizing Methyldymron through various enzymatic reactions. The initial steps likely involve hydroxylation of the phenyl rings and N-demethylation, followed by the cleavage of the urea bridge. These transformation products are generally less phytotoxic and more susceptible to further degradation, eventually leading to mineralization. The specific enzymes and microbial species responsible for the degradation of Methyldymron have not been extensively characterized in the reviewed literature.

Experimental Protocols

Synthesis of Methyldymron

A general procedure for the synthesis of N,N'-disubstituted ureas can be adapted for Methyldymron. A specific detailed protocol for Methyldymron is not available in the searched literature, but a plausible synthesis is outlined below.

Reaction Scheme:

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of Methyldymron.

Detailed Methodology:

-

In a round-bottom flask, dissolve equimolar amounts of 1-methyl-1-phenylethylamine and phenyl isocyanate in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

Continue stirring for several hours to ensure complete reaction. The product, being a solid, may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

Wash the solid product with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to obtain Methyldymron.

Note: Characterization of the final product should be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Analytical Method for Residue Analysis

A general High-Performance Liquid Chromatography (HPLC) with UV detection method can be developed for the quantitative analysis of Methyldymron residues in soil samples.

Experimental Workflow for Residue Analysis:

Caption: Workflow for the analysis of Methyldymron residues in soil.

Detailed Methodology:

-

Extraction: Extract a known weight of soil sample with a mixture of acetonitrile and water.

-

Centrifugation: Centrifuge the extract to separate the solid particles.

-

Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a C18 SPE cartridge to remove interfering substances.

-

Elution: Elute the retained Methyldymron from the cartridge using acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.

-

HPLC-UV Analysis: Inject an aliquot of the reconstituted sample into an HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: A mixture of acetonitrile and water.

-

Detection Wavelength: Based on the UV absorbance maximum of Methyldymron.

-

Method Validation Parameters:

| Parameter | Description |

| Linearity | A series of standard solutions of Methyldymron are analyzed to establish a calibration curve. |

| Accuracy (Recovery) | Soil samples are spiked with known concentrations of Methyldymron and analyzed to determine the percentage recovery. |

| Precision | Replicate analyses of spiked samples are performed to assess the repeatability and reproducibility of the method. |

| Limit of Detection (LOD) | The lowest concentration of Methyldymron that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of Methyldymron that can be accurately quantified. |

While a specific validated method for Methyldymron was not found in the reviewed literature, the above protocol provides a general framework that can be optimized and validated for its analysis.

Conclusion

Methyldymron is a phenylurea herbicide that acts by inhibiting Photosystem II, leading to the disruption of photosynthesis and subsequent plant death. This guide has summarized the available technical information on its chemical properties, mechanism of action, physiological effects, metabolic fate, and analytical methodologies. Further research is warranted to obtain more specific quantitative data on its binding kinetics, herbicidal efficacy on a wider range of weed species, and to fully elucidate its metabolic degradation pathways in various environmental matrices. Such information will be invaluable for its effective and safe use in agricultural applications and for a comprehensive understanding of its environmental impact.

References

An In-depth Technical Guide to Methyldymron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to the herbicide Methyldymron. The information is intended to support research, development, and analysis of this compound.

Chemical Identity and Synonyms

Methyldymron is a phenylurea herbicide. Its unambiguous identification is crucial for scientific and regulatory purposes.

IUPAC Name: 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea[1]

Synonyms: Methyldymron is also known by a variety of other names, which are listed in the table below for comprehensive identification.[1]

| Synonym | CAS Registry Number |

| Methyldimuron | 42609-73-4 |

| Stacker | 42609-73-4 |

| Dimelon-methyl | 42609-73-4 |

| 1-(alpha,alpha-Dimethylbenzyl)-3-methyl-3-phenylurea | 42609-73-4 |

| K 1441 | 42609-73-4 |

| N-Methyl-N'-(1-methyl-1-phenylethyl)-N-phenylurea | 42609-73-4 |

| Urea, N-methyl-N'-(1-methyl-1-phenylethyl)-N-phenyl- | 42609-73-4 |

| 1-Methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea | 42609-73-4 |

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of Methyldymron is presented in the following tables to facilitate easy comparison and reference.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₂O | [1] |

| Molecular Weight | 268.35 g/mol | [1] |

| Melting Point | 72 °C | HPC Standards |

| Water Solubility (at 20 °C) | 0.12 g/L | HPC Standards |

| XLogP3-AA | 3.2 | [1] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute LD50 | Rat | Oral | 6130 mg/kg | HPC Standards |

| Acute LD50 | Rat | Subcutaneous | 7810 mg/kg | HPC Standards |

Mode of Action: Inhibition of Photosystem II

Methyldymron, as a urea-based herbicide, exerts its phytotoxic effects by inhibiting photosynthesis. Specifically, it targets and disrupts the electron transport chain within Photosystem II (PSII) .

The binding of Methyldymron to the D1 protein of the PSII reaction center blocks the binding of plastoquinone (PQ), the native electron acceptor. This interruption of the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ) leads to a cascade of events, including the production of reactive oxygen species and ultimately, cell death.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain in Photosystem II by Methyldymron.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of Methyldymron's herbicidal activity and its analytical determination.

Protocol for Assessing Photosystem II Inhibition using Chlorophyll Fluorescence Measurement

This protocol outlines a non-invasive method to determine the effect of Methyldymron on the photosynthetic efficiency of plants by measuring chlorophyll a fluorescence.

Objective: To quantify the inhibitory effect of Methyldymron on Photosystem II activity.

Materials and Reagents:

-

Test plants (e.g., Xanthium strumarium or other susceptible species)

-

Methyldymron solution of known concentrations

-

Surfactant (e.g., Tween 20)

-

Distilled water

-

Handy-PEA fluorometer (e.g., Hansatech Instruments Ltd.)

-

Dark adaptation clips

-

Sprayer

Procedure:

-

Plant Preparation: Grow test plants to a consistent developmental stage (e.g., 4-6 true leaves) under controlled greenhouse conditions.

-

Herbicide Application: Prepare a series of Methyldymron solutions of varying concentrations. Add a surfactant to the solutions to ensure proper leaf coverage. Spray the plants evenly with the herbicide solutions. Include a control group sprayed only with water and surfactant.

-

Dark Adaptation: At specified time points after herbicide application (e.g., 12, 36, 60, and 84 hours), attach dark adaptation clips to a fully developed leaf on each plant for a minimum of 30 minutes. This ensures that all reaction centers of PSII are open.

-

Fluorescence Measurement:

-

Place the sensor of the Handy-PEA fluorometer over the dark-adapted leaf area.

-

Initiate the measurement, which will expose the leaf to a saturating pulse of light and record the fluorescence induction curve (OJIP transient).

-

-

Data Analysis:

-

From the OJIP transient, calculate key chlorophyll fluorescence parameters, including:

-

F₀: Minimum fluorescence (all reaction centers are open).

-

Fₘ: Maximum fluorescence (all reaction centers are closed).

-

Fᵥ: Variable fluorescence (Fₘ - F₀).

-

Fᵥ/Fₘ: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress on PSII.

-

-

Compare the Fᵥ/Fₘ values of the treated plants to the control group to determine the extent of PSII inhibition.

-

Plot the inhibition percentage against the logarithm of the Methyldymron concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Protocol for Analytical Determination of Methyldymron Residues by HPLC

This protocol provides a general framework for the quantitative analysis of Methyldymron residues in environmental samples, such as soil and water, using High-Performance Liquid Chromatography (HPLC).

Objective: To accurately quantify the concentration of Methyldymron in soil and water samples.

Materials and Reagents:

-

Methyldymron analytical standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or other suitable mobile phase modifier

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Water Samples:

-

Acidify the water sample with formic acid.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Pass the water sample through the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute Methyldymron from the cartridge with acetonitrile.

-

Evaporate the eluent to dryness and reconstitute in the mobile phase.

-

-

Soil Samples:

-

Weigh a representative soil sample.

-

Extract Methyldymron from the soil using an appropriate solvent (e.g., acetonitrile) by shaking or sonication.

-

Centrifuge the sample and collect the supernatant.

-

Clean up the extract using SPE as described for water samples.

-

-

-

HPLC Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector at a wavelength of maximum absorbance for Methyldymron (to be determined by UV scan) or a mass spectrometer for higher selectivity and sensitivity.

-

-

-

Quantification:

-

Prepare a series of standard solutions of Methyldymron of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Determine the concentration of Methyldymron in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

This technical guide provides essential information on Methyldymron for the scientific community. The detailed data on its chemical identity, physicochemical and toxicological properties, and its specific mode of action as a Photosystem II inhibitor serve as a valuable resource. The provided experimental protocols offer practical guidance for researchers investigating its herbicidal effects and for analytical chemists performing residue analysis. This comprehensive overview is intended to facilitate further research and a deeper understanding of this herbicidal compound.

References

Phenylurea Herbicides: An In-depth Technical Guide on the Mode of Action on Photosystem II

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylurea herbicides represent a critical class of agrochemicals that effectively control a broad spectrum of weeds by targeting a fundamental process in plant physiology: photosynthesis. This technical guide provides a comprehensive examination of the core mechanism of action of phenylurea herbicides, focusing on their interaction with Photosystem II (PSII). It delves into the specific molecular binding site, the consequential inhibition of electron transport, and the resulting phototoxicity. This document furnishes researchers, scientists, and drug development professionals with detailed quantitative data, experimental protocols, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further investigation in this field.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of phenylurea herbicides is the inhibition of photosynthetic electron transport within Photosystem II (PSII), a multi-protein complex embedded in the thylakoid membranes of chloroplasts.[1][2][3] These herbicides act as potent and specific inhibitors by binding to the D1 protein, a core subunit of the PSII reaction center.[4][5]

Specifically, phenylurea herbicides compete with the native plastoquinone molecule (PQ) for its binding site, known as the Q\B site, on the D1 protein. This binding event physically obstructs the docking of plastoquinone, thereby blocking the electron flow from the primary quinone acceptor, Q\A, to the secondary quinone acceptor, Q\B. The interruption of this crucial step in the photosynthetic electron transport chain has two major detrimental consequences for the plant:

-

Cessation of ATP and NADPH Production: The blockage of electron flow halts the linear electron transport, which is directly linked to the generation of a proton gradient across the thylakoid membrane. This proton motive force is essential for the synthesis of ATP by ATP synthase. Furthermore, the reduction of NADP+ to NADPH by Ferredoxin-NADP+ reductase at the terminus of the electron transport chain is also inhibited. The lack of these essential energy and reducing equivalents prevents carbon fixation in the Calvin cycle, ultimately leading to starvation of the plant.

-

Generation of Reactive Oxygen Species (ROS): The inhibition of electron transfer from Q\A leads to an over-reduced state of the preceding electron acceptors in PSII. This highly energetic state promotes the formation of triplet chlorophyll and subsequently, the generation of highly reactive oxygen species (ROS), such as singlet oxygen (\¹O\₂) and superoxide radicals (O\₂\⁻). These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage, pigment bleaching (chlorosis), and ultimately, cell death (necrosis).

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the molecular interactions and the cascade of events following the binding of a phenylurea herbicide to the D1 protein of Photosystem II.

Caption: Phenylurea herbicides competitively bind to the QB site on the D1 protein of Photosystem II, blocking electron transport and leading to the formation of reactive oxygen species and subsequent cellular damage.

Quantitative Data: Inhibitory Potency of Phenylurea Herbicides

The efficacy of phenylurea herbicides is quantified by their binding affinity to the D1 protein, commonly expressed as the half-maximal inhibitory concentration (IC\₅\₀) or the inhibition constant (K\ᵢ). Lower values indicate higher potency.

| Herbicide | Target Organism/System | IC₅₀ (µM) | Reference(s) |

| Diuron | Selenastrum capricornutum | 0.05 | |

| Chlamydomonas reinhardtii | 0.03 | ||

| Thylakoid membranes (Pea) | 0.04 | ||

| Linuron | Selenastrum capricornutum | 0.1 | |

| Thylakoid membranes (Pea) | 0.08 | ||

| Isoproturon | Selenastrum capricornutum | 0.2 | |

| Thylakoid membranes (Spinach) | 0.1 | ||

| Chlortoluron | Chlamydomonas reinhardtii | 0.15 | |

| Monuron | Chlamydomonas reinhardtii | 0.09 | |

| Tebuthiuron | Chlamydomonas reinhardtii | 1.2 | |

| Fenuron | Chlamydomonas reinhardtii | 2.5 | |

| Siduron | Chlamydomonas reinhardtii | >10 | |

| Methabenzthiazuron | Thylakoid membranes (Spinach) | 0.07 |

| Herbicide | Target Organism/System | Kᵢ (nM) | Reference(s) |

| Diuron | Thylakoid membranes (Spinach) | 20 | |

| Linuron | Thylakoid membranes (Spinach) | 40 | |

| Isoproturon | Thylakoid membranes (Spinach) | 60 |

Experimental Protocols

Chlorophyll a Fluorescence Measurement

Objective: To determine the inhibitory effect of phenylurea herbicides on the photochemical efficiency of Photosystem II. This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely proportional to the efficiency of photosynthetic electron transport.

Materials:

-

Plant material (e.g., leaf discs, algal suspension)

-

Phenylurea herbicide stock solution (in a suitable solvent like DMSO or acetone)

-

Assay buffer (e.g., phosphate buffer)

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips or chamber

-

Microplate reader with fluorescence capabilities (for algal suspensions)

Protocol:

-

Sample Preparation:

-

For leaf discs: Excise uniform discs from healthy, dark-adapted leaves.

-

For algal suspension: Grow algae to a desired cell density and resuspend in fresh growth medium.

-

-

Herbicide Treatment:

-

Prepare a serial dilution of the phenylurea herbicide in the assay buffer.

-

Incubate the plant material with different concentrations of the herbicide for a specified period (e.g., 1-2 hours) in the dark. A control with no herbicide should be included.

-

-

Dark Adaptation:

-

Dark-adapt the samples for at least 20-30 minutes prior to measurement to ensure all PSII reaction centers are open.

-

-

Fluorescence Measurement (OJIP Transient):

-

Measure the initial fluorescence (F\₀) by applying a weak, non-actinic measuring light.

-

Apply a saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (F\ₘ) when all PSII reaction centers are closed.

-

The instrument records the fluorescence induction curve, often referred to as the OJIP transient, which shows distinct steps (O, J, I, P).

-

-

Data Analysis:

-

Calculate the maximum quantum yield of PSII photochemistry using the formula: F\ᵥ/F\ₘ = (F\ₘ - F\₀) / F\ₘ .

-

Analyze the OJIP transient to assess changes in the reduction state of the electron acceptors. An increase in the J-step is indicative of the inhibition of electron flow from Q\A to Q\B.

-

Plot the F\ᵥ/F\ₘ values against the logarithm of the herbicide concentration and fit the data to a dose-response curve to determine the IC\₅\₀ value.

-

Experimental Workflow: Chlorophyll Fluorescence Assay

Caption: A generalized workflow for assessing the inhibitory effect of phenylurea herbicides on Photosystem II using chlorophyll fluorescence.

Thermoluminescence Measurement

Objective: To study the charge recombination pathways in PSII and how they are affected by phenylurea herbicides. Thermoluminescence (TL) measures the light emitted upon heating a pre-illuminated sample, with the peak temperatures of the glow curve corresponding to the recombination of specific charge pairs.

Materials:

-

Thylakoid membrane preparations or intact cells

-

Phenylurea herbicide solution

-

Thermoluminescence apparatus with a photomultiplier tube and a temperature controller

-

Cryoprotectant (e.g., glycerol) for low-temperature measurements

-

Flash or continuous light source

Protocol:

-

Sample Preparation: Isolate thylakoid membranes from plant material or use a concentrated suspension of algal cells.

-

Herbicide Treatment: Incubate the sample with the desired concentration of the phenylurea herbicide in the dark.

-

Illumination: Cool the sample to a specific low temperature (e.g., -80°C) and illuminate it with a saturating single flash or a short period of continuous light to induce charge separation.

-

Heating and Measurement:

-

After illumination, rapidly cool the sample to a lower starting temperature (e.g., -100°C).

-

Heat the sample at a constant linear rate (e.g., 0.5°C/s) up to a final temperature (e.g., 80°C).

-

The emitted light (thermoluminescence) is detected by the photomultiplier tube and recorded as a function of temperature, generating a glow curve.

-

-

Data Analysis:

-

The glow curve of untreated samples typically shows a prominent B-band around 30-40°C, originating from S\₂/S\₃Q\B\⁻ charge recombination.

-

In the presence of phenylurea herbicides that block electron transfer to Q\B, the B-band is replaced by a Q-band at a lower temperature (around 0-10°C), which arises from S\₂Q\A\⁻ recombination.

-

The peak temperature and intensity of the glow curve bands provide information about the stability and quantity of the charge pairs, respectively.

-

Radioligand Binding Assay

Objective: To directly measure the binding affinity (K\ᵢ) and the number of binding sites (B\ₘ\ₐ\ₓ) of a radiolabeled phenylurea herbicide to the D1 protein.

Materials:

-

Radiolabeled phenylurea herbicide (e.g., [³H]diuron or [¹⁴C]isoproturon)

-

Unlabeled phenylurea herbicide

-

Isolated thylakoid membranes

-

Binding buffer (e.g., Tricine buffer with MgCl₂ and NaCl)

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Protocol:

-

Thylakoid Preparation: Isolate and purify thylakoid membranes from fresh plant material. Determine the chlorophyll concentration.

-

Binding Assay Setup:

-

In microcentrifuge tubes, combine a fixed amount of thylakoid membranes (e.g., 10-20 µg chlorophyll).

-

Add a fixed concentration of the radiolabeled herbicide.

-

For competition assays, add increasing concentrations of the unlabeled herbicide.

-

To determine non-specific binding, include tubes with a high concentration of the unlabeled herbicide.

-

Adjust the final volume with binding buffer.

-

-

Incubation: Incubate the samples at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration manifold.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of the radiolabeled ligand to determine K\d and B\ₘ\ₐ\ₓ.

-

For competition binding experiments, plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to determine the IC\₅\₀. The K\ᵢ can then be calculated using the Cheng-Prusoff equation: K\ᵢ = IC\₅\₀ / (1 + [L]/K\d) , where [L] is the concentration of the radiolabeled ligand and K\d is its dissociation constant.

-

Molecular Interactions at the Q\B Binding Site

The Q\B binding niche on the D1 protein is a hydrophobic pocket. The interaction of phenylurea herbicides within this site involves a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues.

Molecular docking and site-directed mutagenesis studies have identified several key amino acid residues in the D1 protein that are crucial for the binding of phenylurea herbicides:

-

Serine 264 (Ser264): This residue is critical and often forms a hydrogen bond with the carbonyl oxygen of the urea group of the herbicide. Mutations at this position can confer high levels of resistance.

-

Histidine 215 (His215): This residue can also form a hydrogen bond with the herbicide molecule.

-

Phenylalanine 255 (Phe255) and Phenylalanine 265 (Phe265): These aromatic residues contribute to hydrophobic interactions with the phenyl ring of the herbicide, stabilizing its position in the binding pocket.

-

Valine 219 (Val219) and Leucine 275 (Leu275): These and other aliphatic residues line the hydrophobic pocket and contribute to the overall binding affinity.

The specific interactions can vary slightly between different phenylurea herbicides depending on the substituents on the phenyl ring and the urea nitrogen atoms.

Diagram of Molecular Interactions

Caption: Key amino acid residues in the QB binding pocket of the D1 protein that interact with phenylurea herbicides through hydrogen bonds and hydrophobic interactions.

Conclusion

Phenylurea herbicides are highly effective inhibitors of Photosystem II, exerting their phytotoxic effects by disrupting the photosynthetic electron transport chain. Their specific binding to the Q\B site of the D1 protein leads to a cascade of events, including the cessation of energy production and the generation of destructive reactive oxygen species. The quantitative data on their inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the structure-activity relationships, the development of novel herbicides, and the assessment of their environmental impact. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex interactions at the molecular and physiological levels.

References

- 1. researchgate.net [researchgate.net]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Methyldymron: A Technical Guide to its Discovery and Historical Application in Turfgrass

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldymron, a phenylurea herbicide, has played a role in turfgrass management through its activity as a photosystem II inhibitor. This technical guide provides an in-depth exploration of the discovery of methyldymron, its historical use in turfgrass, its mechanism of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for research and development professionals.

Discovery and Historical Context

Details regarding the specific individuals and entities responsible for the initial discovery and synthesis of methyldymron are not extensively documented in readily available scientific literature. However, its chemical identity as 1-(alpha,alpha-Dimethylbenzyl)-3-methyl-3-phenylurea suggests its development arose from research programs focused on phenylurea herbicides. The general class of phenylurea herbicides was a significant area of agrochemical research in the mid-20th century, with a focus on developing selective herbicides for various crops.

The historical use of methyldymron in turfgrass is similarly challenging to pinpoint with a precise timeline from the available public information. Its application in this sector likely emerged from broader screening programs testing the efficacy of various chemical compounds on different plant species. Herbicides are often evaluated for their potential use in turfgrass after their initial development for major agricultural crops. The registration and adoption of a new herbicide for a specialized market like turfgrass typically follows a period of extensive field trials to determine efficacy, safety to the turf species, and optimal application rates.

Chemical Properties and Synthesis

Methyldymron is a chemical compound with the systematic name 1-(1-methyl-1-phenylethyl)-3-methyl-3-phenylurea. Its structure and properties are well-defined.

| Property | Value |

| Chemical Formula | C₁₇H₂₀N₂O |

| Molar Mass | 268.35 g/mol |

| CAS Number | 42609-73-4 |

| Synonyms | N-phenyl-N'-(α,α-dimethylbenzyl) urea, Stacker, K-1441 |

Experimental Protocol: Synthesis of N-phenyl-N'-(α,α-dimethylbenzyl) urea

A documented method for the synthesis of a compound synonymous with methyldymron involves the reaction of phenylurea with a solution of α-methylstyrene containing cumyl chloride in an acetonitrile solvent.

Materials:

-

Phenylurea

-

α-methylstyrene solution (containing 30.5% cumyl chloride)

-

Acetonitrile

-

Hydrous alcohol (for recrystallization)

Procedure:

-

Suspend 102 parts of phenylurea in 80 parts of acetonitrile.

-

Add 25.4 parts of the α-methylstyrene solution containing 30.5% of cumyl chloride to the suspension.

-

Stir the mixture and maintain the reaction temperature at 40°C for 5 hours.

-

Allow the reaction product to stand for 2 days, during which time crystals will precipitate.

-

Collect the precipitated crystals.

-

Recrystallize the collected crystals from hydrous alcohol to yield N-phenyl-N'-(α,α-dimethylbenzyl) urea.

This protocol is based on a documented synthesis and should be adapted and optimized for laboratory scale by qualified chemists, with all appropriate safety precautions taken.

Mechanism of Action: Photosystem II Inhibition

Methyldymron functions as a herbicide by inhibiting photosynthesis. Specifically, it is classified as a Photosystem II (PSII) inhibitor. This mode of action is common to many phenylurea herbicides.

The process of photosynthesis in plants involves two photosystems, PS I and PSII, which are protein complexes embedded in the thylakoid membranes of chloroplasts. PSII is responsible for the light-dependent reactions, including the splitting of water and the initial steps of electron transport.

Methyldymron disrupts this process by binding to the Q_B-binding site on the D1 protein of the PSII complex. This binding site is normally occupied by plastoquinone, a mobile electron carrier. By competitively inhibiting the binding of plastoquinone, methyldymron effectively blocks the electron flow from PSII. This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential energy carriers for the subsequent carbon fixation steps of photosynthesis. The blockage of electron flow also leads to the formation of reactive oxygen species, which can cause rapid cellular damage and contribute to the herbicidal effect.

Historical Use in Turfgrass Management

Experimental Protocol: Turfgrass Herbicide Efficacy Trial

To evaluate the efficacy and safety of a herbicide like methyldymron on turfgrass, a standardized field trial protocol is typically followed.

Objective: To determine the efficacy of different application rates of a test herbicide on target weed control and to assess the phytotoxicity to the turfgrass species.

Experimental Design:

-

Plot Layout: Randomized complete block design with a minimum of 3-4 replications per treatment.

-

Plot Size: Standardized plot sizes (e.g., 1.5m x 1.5m) with buffer zones to prevent spray drift between plots.

-

Treatments:

-

Untreated control.

-

Vehicle control (if the herbicide is formulated with a carrier).

-

Multiple rates of the test herbicide (e.g., low, medium, and high recommended rates).

-

Standard commercial herbicide for comparison.

-

Procedure:

-

Site Selection: Choose a turf area with a uniform stand of the desired turfgrass species and a natural, uniform infestation of the target weed(s).

-

Pre-treatment Assessment:

-

Identify and record the turfgrass species and dominant weed species.

-

Visually assess and record the percentage of weed cover and turfgrass quality (color, density, uniformity) in each plot.

-

-

Herbicide Application:

-

Calibrate a backpack sprayer to deliver a precise volume of spray solution per unit area.

-

Apply the treatments uniformly to the designated plots.

-

-

Post-treatment Assessment:

-

Visually assess weed control (e.g., percentage of weed population controlled) and turfgrass injury (phytotoxicity) at regular intervals (e.g., 7, 14, 28, and 56 days after treatment). Use a standardized rating scale (e.g., 0-100%, where 0 = no control/injury and 100 = complete control/death).

-

Record data on turfgrass quality parameters.

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Data Presentation

Due to the limited availability of specific historical quantitative data for methyldymron in turfgrass, the following tables are presented as templates that would be populated during a typical herbicide evaluation study, as described in the experimental protocol.

Table 1: Efficacy of Methyldymron on Broadleaf Weed Control in Turfgrass (% Control)

| Treatment | Rate (kg a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 56 DAT |

| Untreated Control | 0 | 0 | 0 | 0 | 0 |

| Methyldymron | X (Low Rate) | ||||

| Methyldymron | Y (Medium Rate) | ||||

| Methyldymron | Z (High Rate) | ||||

| Standard Herbicide | Manufacturer's Rec. | ||||

| DAT: Days After Treatment |

Table 2: Phytotoxicity of Methyldymron on Turfgrass (% Injury)

| Treatment | Rate (kg a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 56 DAT |

| Untreated Control | 0 | 0 | 0 | 0 | 0 |

| Methyldymron | X (Low Rate) | ||||

| Methyldymron | Y (Medium Rate) | ||||

| Methyldymron | Z (High Rate) | ||||

| Standard Herbicide | Manufacturer's Rec. | ||||

| DAT: Days After Treatment |

Conclusion

Methyldymron represents a class of phenylurea herbicides that have contributed to weed management strategies in turfgrass through the inhibition of photosystem II. While the specific details of its discovery and a comprehensive quantitative history of its use are not widely publicized, its mode of action and the methodologies for its synthesis and evaluation are well-established within the principles of herbicide science. This guide provides a foundational understanding for researchers and professionals, outlining the key scientific aspects of methyldymron and offering standardized protocols for further investigation and development in the field of turfgrass science.

An In-depth Technical Guide on the Environmental Fate and Transport of Methyldymron

Methyldymron is a phenylurea herbicide previously utilized for the pre-emergence control of cyperaceous and some annual grass weeds, particularly in turf.[1] Understanding its environmental fate and transport is critical for assessing its potential impact on ecosystems. This guide provides a comprehensive overview of Methyldymron's behavior in soil and water, its degradation pathways, and potential for bioaccumulation.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties determine its solubility, mobility, and persistence in various environmental compartments.

Table 1: Physicochemical Properties of Methyldymron

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₂O | [2] |

| Molecular Weight ( g/mol ) | 268.35 | [2] |

| IUPAC Name | 1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | [2] |

| CAS Number | 42609-73-4 | [2] |

| Water Solubility | Data not readily available | |

| Vapor Pressure | Data not readily available | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.2 |

The Log Kₒw value of 3.2 indicates that Methyldymron has a moderate tendency to partition from water into fatty tissues, suggesting a potential for bioaccumulation.

Environmental Fate

The fate of Methyldymron in the environment is determined by a combination of transport and transformation processes. These include its mobility in soil, and degradation through biological and chemical pathways.

Degradation in Soil (Metabolism)

The persistence of a pesticide in soil is a key factor in its environmental risk profile. Degradation is typically measured in terms of its half-life (DT₅₀), the time it takes for 50% of the applied substance to dissipate.

-

Aerobic and Anaerobic Transformation : In soil, pesticides can be broken down by microorganisms in the presence (aerobic) or absence (anaerobic) of oxygen. For many organic compounds, aerobic degradation is a primary dissipation route. Studies on similar herbicides have shown that microbial degradation is a significant pathway. The formation of non-extractable residues, where the compound becomes bound to the soil matrix, is also a major dissipation pathway for some herbicides.

Table 2: Soil Metabolism Data for Methyldymron (Illustrative)

| Condition | DT₅₀ (days) | Metabolites |

| Aerobic | 49 (similar compound) | CO₂, Non-extractable residues |

| Anaerobic | Not readily degraded (similar compound) | Limited degradation |

The degradation of phenylurea herbicides often involves demethylation and cleavage of the urea bridge.

Caption: Proposed degradation pathway of Methyldymron in soil.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. This is primarily governed by its sorption to soil particles, quantified by the soil organic carbon-water partitioning coefficient (Kₒc).

-

Sorption : A higher Kₒc value indicates stronger binding to soil and lower mobility. Chemicals with high Kₒc values are less likely to contaminate groundwater. The organic carbon content of the soil is a key factor influencing sorption.

Table 3: Soil Sorption and Mobility of Methyldymron (Illustrative)

| Parameter | Value | Interpretation |

| Log Kₒc | 4.23 - 5.17 (similar compounds) | Low to Very Low Mobility |

Caption: Logical workflow for assessing leaching potential.

Fate in Water/Sediment Systems

Pesticides can enter aquatic systems through runoff or leaching. Their fate in these systems is determined by processes such as hydrolysis and photolysis.

-

Hydrolysis : This is the breakdown of a chemical by reaction with water. The rate of hydrolysis can be dependent on the pH of the water. Some herbicides are stable to hydrolysis, while others can degrade, with half-lives varying from days to years depending on the pH and temperature.

-

Aqueous Photolysis : Sunlight can also break down pesticide molecules in water. For some compounds, this is a rapid degradation pathway, with half-lives of hours or days.

Table 4: Degradation of Methyldymron in Water (Illustrative)

| Degradation Process | Condition | DT₅₀ |

| Hydrolysis | pH 7, 20°C | 158 days (Metamitron) |

| pH 9, 20°C | 5.7 days (Metamitron) | |

| Aqueous Photolysis | pH 7, 25°C | < 1 hour (Hydramethylnon) |

Note: Specific hydrolysis and photolysis data for Methyldymron are not available. The values are for other herbicides, Metamitron and Hydramethylnon, to illustrate the range of possible degradation rates.

Bioaccumulation

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kₒw).

-

A Log Kₒw value between 2 and 11 can indicate a potential for bioaccumulation. Methyldymron's Log Kₒw of 3.2 suggests a moderate potential for bioaccumulation. However, rapid metabolism and degradation can reduce the actual bioaccumulation in organisms.

Experimental Protocols

The data presented in this guide are typically generated using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

-

Soil Metabolism (OECD 307) : This guideline details the procedures for assessing the aerobic and anaerobic transformation of chemicals in soil. It involves incubating the test substance in soil samples under controlled conditions and analyzing for the parent compound and transformation products over time.

-

Adsorption/Desorption (OECD 106) : This protocol is used to determine the soil sorption coefficient (Kₒc). It typically involves a batch equilibrium method where the test substance in solution is mixed with soil, and the distribution between the soil and water phases is measured.

-

Hydrolysis (OECD 111) : This guideline specifies the methods for determining the rate of hydrolysis of a chemical as a function of pH.

-

Aqueous Photolysis (OECD 316) : This protocol outlines the procedures for studying the phototransformation of chemicals in water under simulated sunlight.

Caption: General workflow for environmental fate studies.

Conclusion

Based on its physicochemical properties, particularly its moderate Log Kₒw, Methyldymron is expected to have a moderate potential for bioaccumulation. Its mobility in soil is predicted to be low to very low due to strong sorption to soil organic matter. The persistence of Methyldymron in the environment would be dependent on microbial degradation in soil and photolytic and hydrolytic processes in water, for which specific data is limited. Further studies following standardized protocols would be necessary for a definitive environmental risk assessment.

References

Methyldymron's Environmental Journey: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldymron, a substituted phenylurea herbicide, has been utilized in agriculture for the control of various weeds. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific understanding of methyldymron degradation, drawing upon available data for methyldymron and analogous phenylurea herbicides. It details the primary degradation mechanisms, identifies potential metabolites, and outlines the experimental protocols used to study these processes.

Disclaimer: Specific experimental data on the degradation of methyldymron is limited in publicly available scientific literature. Therefore, this guide also draws on information from closely related phenylurea herbicides to provide a likely overview of its degradation pathways. This information should be used as a foundation for further research, and specific experimental verification for methyldymron is highly recommended.

Core Degradation Pathways

The environmental degradation of methyldymron, like other phenylurea herbicides, is primarily governed by a combination of biotic and abiotic processes. These include microbial degradation, hydrolysis, and photolysis.

Microbial Degradation

Microbial activity is a significant driver of methyldymron degradation in soil. Soil microorganisms utilize the herbicide as a source of carbon and nitrogen, breaking it down into smaller, less complex molecules. The primary microbial degradation pathways for phenylurea herbicides involve two key steps:

-

N-Demethylation: The initial and often rate-limiting step is the removal of the methyl group(s) from the urea nitrogen atoms. This process is catalyzed by microbial enzymes.

-

Hydrolysis of the Urea Bridge: Following demethylation, the urea linkage is cleaved, leading to the formation of substituted aniline and other intermediates.

These initial steps are then followed by further degradation of the resulting aromatic ring, which can ultimately lead to mineralization (complete breakdown to carbon dioxide, water, and mineral salts).

Hydrolysis

Hydrolysis is a chemical process where water reacts with a compound, causing it to break down. The susceptibility of phenylurea herbicides to hydrolysis is influenced by pH and temperature. While generally stable at neutral pH, the rate of hydrolysis can increase under acidic or alkaline conditions. This process also targets the urea bridge, leading to its cleavage.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, photolysis can be a significant degradation pathway for some phenylurea herbicides. The process can involve direct absorption of light by the herbicide molecule or indirect photolysis mediated by other substances present in the water that absorb light and produce reactive species.

Putative Degradation Pathways of Methyldymron

Based on the known degradation of other phenylurea herbicides, the following diagrams illustrate the likely degradation pathways of methyldymron in soil and water.

Quantitative Data Summary

Table 1: General Degradation Rate Parameters for Phenylurea Herbicides (Illustrative)

| Parameter | Soil | Water | Influencing Factors |

| Half-life (t½) | Days to months | Days to weeks | Soil type, organic matter content, microbial activity, temperature, pH, sunlight intensity |

| Primary Degradation Route | Microbial Degradation | Hydrolysis, Photolysis | Environmental compartment |

Note: This table provides a general range for phenylurea herbicides and is not specific to methyldymron. Experimental determination of methyldymron's half-life is necessary for accurate environmental risk assessment.

Experimental Protocols

The study of methyldymron degradation requires robust analytical methodologies to identify and quantify the parent compound and its degradation products. The following outlines key experimental protocols typically employed.

Soil Degradation Study (Aerobic)

Objective: To determine the rate and pathway of methyldymron degradation in soil under aerobic conditions.

Methodology:

-

Soil Collection and Characterization: Collect representative soil samples. Characterize soil properties including pH, organic matter content, texture, and microbial biomass.

-

Spiking: Treat soil samples with a known concentration of methyldymron (often using a ¹⁴C-labeled compound for easier tracking).

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content. Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil subsamples at predetermined time intervals.

-

Extraction: Extract methyldymron and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector to identify and quantify the parent compound and its degradation products. Liquid Scintillation Counting (LSC) is used for radiolabeled studies.

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of methyldymron in soil.

Hydrolysis Study

Objective: To determine the rate of methyldymron hydrolysis at different pH values.

Methodology:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at a range of pH values (e.g., 4, 7, and 9).

-

Treatment: Add a known concentration of methyldymron to each buffer solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature.

-

Sampling: Collect aliquots from each solution at specified time intervals.

-

Analysis: Analyze the samples directly by HPLC to determine the concentration of remaining methyldymron.

-

Data Analysis: Calculate the hydrolysis rate constant and half-life at each pH.

Photolysis Study

Objective: To determine the rate and products of methyldymron photodegradation in water.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of methyldymron in sterile, purified water.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel control sample in the dark.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples using HPLC-UV or LC-MS/MS to quantify methyldymron and identify photoproducts.

-

Data Analysis: Calculate the photodegradation quantum yield and half-life.

Conclusion

The degradation of methyldymron in soil and water is a complex process involving microbial, chemical, and photochemical mechanisms. While specific data for methyldymron is scarce, the established degradation patterns of other phenylurea herbicides provide a strong basis for predicting its environmental fate. Key transformation processes likely include N-demethylation and hydrolysis of the urea bridge, leading to the formation of various intermediates that are further degraded. To accurately assess the environmental risk posed by methyldymron, further research is critically needed to elucidate its specific degradation pathways, identify its major metabolites, and quantify its degradation rates under various environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such essential studies.

An In-depth Technical Guide on the Photolysis and Hydrolysis of Methyldymron

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search for specific quantitative data on the photolysis and hydrolysis rates of methyldymron, no publicly available studies were identified. This guide, therefore, provides a foundational understanding of these critical degradation pathways for herbicides, drawing parallels from research on other compounds. The methodologies and data presented herein are illustrative and intended to serve as a general framework for researchers investigating the environmental fate of methyldymron.

Introduction to Herbicide Degradation

The environmental persistence of herbicides is a key determinant of their potential for non-target toxicity and groundwater contamination. Two of the primary abiotic degradation processes that influence the environmental half-life of herbicides are photolysis and hydrolysis. Photolysis involves the breakdown of a chemical by light, while hydrolysis is the cleavage of chemical bonds by the addition of water. Understanding the rates and mechanisms of these processes is crucial for conducting robust environmental risk assessments.

General Principles of Herbicide Photolysis

Photolysis, or photodegradation, is the process by which light energy, typically from the sun, breaks down chemical compounds. The rate of photolysis is dependent on several factors including the light absorption properties of the molecule, the intensity and wavelength of the light, and the presence of other substances in the environment that can act as photosensitizers.

Factors Influencing Photolysis Rates

-

Quantum Yield: The efficiency of a photochemical process, representing the number of molecules undergoing a specific reaction per photon absorbed.

-

Absorption Spectrum: The range of light wavelengths a molecule absorbs. Only light that is absorbed can cause a chemical change.

-

Light Intensity (Actinic Flux): The number of photons of a specific wavelength passing through a unit area per unit of time. This varies with geographic location, time of day, and season.

-

Environmental Conditions: The presence of photosensitizing agents (e.g., humic substances in water) can accelerate photolysis, while quenching agents can slow it down.

Generalized Experimental Protocol for Photolysis Studies

The following protocol outlines a general approach for determining the photolytic degradation rate of an herbicide like methyldymron.

-

Preparation of Test Solutions:

-

Prepare buffered aqueous solutions (e.g., phosphate or acetate buffers) at environmentally relevant pH values (e.g., 5, 7, and 9).

-

Dissolve the herbicide in the buffer solutions to a known concentration. The use of a co-solvent like acetonitrile or methanol may be necessary for compounds with low water solubility, but its concentration should be kept to a minimum (typically <1%).

-

-

Light Source:

-

Utilize a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to mimic the solar spectrum at the Earth's surface.

-

The intensity of the light source should be calibrated and monitored throughout the experiment.

-

-

Experimental Setup:

-

Place the test solutions in quartz tubes or other vessels that are transparent to the wavelengths of interest.

-

Include dark controls (samples wrapped in aluminum foil) to differentiate between photolytic and other degradation processes (e.g., hydrolysis).

-

Maintain a constant temperature using a water bath or environmental chamber.

-

-

Sampling and Analysis:

-

Collect samples at predetermined time intervals.

-

Analyze the concentration of the parent herbicide and any potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

-

Data Analysis:

-

Plot the concentration of the herbicide as a function of time.

-

Determine the rate constant (k) and the half-life (t½) of photolysis, typically by fitting the data to a first-order kinetics model.

-

Illustrative Data Presentation for Photolysis

While specific data for methyldymron is unavailable, Table 1 provides a template for how photolysis data would be presented.

Table 1: Hypothetical Photolysis Data for an Herbicide

| pH | Light Intensity (W/m²) | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |

| 5 | 500 | 25 | 0.045 | 15.4 |

| 7 | 500 | 25 | 0.052 | 13.3 |

| 9 | 500 | 25 | 0.061 | 11.4 |

General Principles of Herbicide Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH of the solution and the temperature. For many herbicides, hydrolysis can be a significant degradation pathway in aquatic environments and moist soils.

Factors Influencing Hydrolysis Rates

-

pH: Hydrolysis rates can be acid-catalyzed, base-catalyzed, or neutral. The pH-rate profile is a key characteristic of a compound's hydrolytic stability.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate constant is often described by the Arrhenius equation.

-

Chemical Structure: The presence of hydrolytically labile functional groups (e.g., esters, amides, carbamates) in the herbicide's structure will determine its susceptibility to hydrolysis.

Generalized Experimental Protocol for Hydrolysis Studies

The following protocol provides a general method for assessing the hydrolysis rate of an herbicide.

-

Preparation of Test Solutions:

-

Prepare sterile, buffered aqueous solutions at a range of pH values (e.g., 4, 7, and 9) to cover acidic, neutral, and basic conditions.

-

Dissolve the herbicide in the buffer solutions to a known concentration.

-

-

Experimental Setup:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 40°C, and 50°C) to prevent photolysis.

-

Use sealed containers to prevent volatilization.

-

-

Sampling and Analysis:

-

Collect samples at appropriate time intervals, with more frequent sampling for conditions where faster degradation is expected.

-

Analyze the concentration of the parent herbicide and any hydrolysis products using a suitable analytical method (e.g., HPLC-UV/MS).

-

-

Data Analysis:

-

Determine the rate constant (k) and half-life (t½) for hydrolysis at each pH and temperature combination, typically assuming first-order kinetics.

-

The Arrhenius equation can be used to calculate the activation energy of the hydrolysis reaction.

-

Illustrative Data Presentation for Hydrolysis

Table 2 provides a template for presenting hydrolysis data.

Table 2: Hypothetical Hydrolysis Data for an Herbicide

| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |

| 4 | 25 | 0.010 | 69.3 |

| 7 | 25 | 0.025 | 27.7 |

| 9 | 25 | 0.150 | 4.6 |

| 7 | 40 | 0.075 | 9.2 |

| 7 | 50 | 0.200 | 3.5 |

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the generalized experimental workflows for photolysis and hydrolysis studies.

Caption: Generalized workflow for a herbicide photolysis study.

Caption: Generalized workflow for a herbicide hydrolysis study.

Conclusion

While specific data for methyldymron is not currently available in the public domain, the principles and experimental protocols outlined in this guide provide a robust framework for investigating its photolytic and hydrolytic degradation. Such studies are essential for understanding the environmental behavior of methyldymron and for ensuring its safe and effective use in agricultural applications. Researchers are encouraged to apply these general methodologies to generate specific data for methyldymron to fill the current knowledge gap.

Ecotoxicological Profile of Methyldymron: A Technical Guide for Environmental Risk Assessment

Disclaimer: Information regarding the specific ecotoxicological effects of Methyldymron on a wide range of non-target organisms is limited in publicly accessible scientific literature. This guide synthesizes the available data and provides a framework for a comprehensive ecotoxicological assessment based on internationally recognized testing protocols.

Executive Summary